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molecular formula C12H15N3 B8621088 6-Tert-butyl-2,7-naphthyridin-1-amine CAS No. 1352329-35-1

6-Tert-butyl-2,7-naphthyridin-1-amine

Cat. No. B8621088
M. Wt: 201.27 g/mol
InChI Key: SZKBCVLYQWMUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273080B2

Procedure details

Procedure analogous to A. Zhang et al., J. Combi. Chem. 2007, 9, 6, 916: A mixture of 17.4 g (100 mmol) of 3-cyano-4-methyl-6-tert-butylpyridine [942938-45-6], 14.0 ml (105 mmol) of N,N-dimethylformamind dimethyl acetal [4637-24-5] and 150 ml of DMF is heated under reflux for 16 h. The DMF is then removed at 70° C. in vacuo. 46.3 g (600 mmol) of anhydrous ammonium acetate are added to the oily residue, the mixture is homogenised, heated to melt ing in an oil bath (temperature about 135° C.) and stirred for 3 h. After cooling, the melt is taken up in a mixture of 200 ml of water and 100 ml of ethanol, rendered alkaline (pH about 9) by addition of conc. ammonia solution and extracted three times with 300 ml of dichloromethane each time. The combined org. phases are washed twice with 300 ml of water each time and dried over sodium sulfat e. Aft er evaporation of the org. phase in vacuo, the residue remaining is subjected to sublimation (p about 1×10−2 mbar, T=150° C.). Yield: 13.7 g (68 mmol), 68%. Purity: >95% according to 1H-NMR.
Quantity
17.4 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][C:6]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:7][C:8]=1[CH3:9])#[N:2].[CH3:14][N:15](C=O)C.C([O-])(=O)C.[NH4+].N>O.C(O)C>[NH2:2][C:1]1[C:3]2[C:8](=[CH:7][C:6]([C:10]([CH3:13])([CH3:12])[CH3:11])=[N:5][CH:4]=2)[CH:9]=[CH:14][N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C(#N)C=1C=NC(=CC1C)C(C)(C)C
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
46.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is homogenised
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The DMF is then removed at 70° C. in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
(temperature about 135° C.)
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 300 ml of dichloromethane each time
WASH
Type
WASH
Details
phases are washed twice with 300 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfat e
CUSTOM
Type
CUSTOM
Details
Aft er evaporation of the org
CUSTOM
Type
CUSTOM
Details
remaining is subjected to sublimation (p about 1×10−2 mbar, T=150° C.)

Outcomes

Product
Name
Type
Smiles
NC1=NC=CC2=CC(=NC=C12)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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